molecular formula C10H12ClIN2O2 B12319211 tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate

tert-Butyl (6-chloro-2-iodopyridin-3-yl)carbamate

Cat. No.: B12319211
M. Wt: 354.57 g/mol
InChI Key: UUXUAJLSLHSTHL-UHFFFAOYSA-N
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Description

(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound with a unique structure that combines a pyridine ring substituted with chlorine and iodine atoms, and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Halogenation of Pyridine: The starting material, pyridine, undergoes halogenation to introduce chlorine and iodine atoms at specific positions on the ring. This can be achieved using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Formation of Carbamic Acid Ester: The halogenated pyridine is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved may vary depending on the application and the specific target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Chloro-2-iodo-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to the combination of halogen atoms and the carbamic acid ester group on the pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H12ClIN2O2

Molecular Weight

354.57 g/mol

IUPAC Name

tert-butyl N-(6-chloro-2-iodopyridin-3-yl)carbamate

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(11)14-8(6)12/h4-5H,1-3H3,(H,13,15)

InChI Key

UUXUAJLSLHSTHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)I

Origin of Product

United States

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